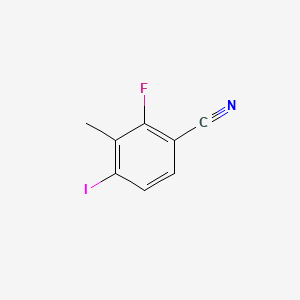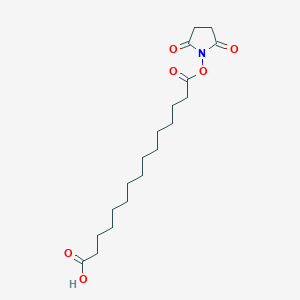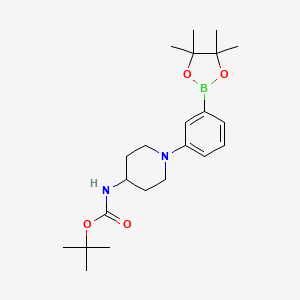
3-(Chloromethyl)picolinonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)picolinonitrile hydrochloride is an organic compound with the molecular formula C7H6Cl2N2. It is a derivative of picolinonitrile, where a chloromethyl group is attached to the third position of the pyridine ring. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)picolinonitrile hydrochloride typically involves several steps:
Oxidation of 3-methylpyridine: 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate as the oxidizing agent.
Esterification: The 3-picolinic acid is then esterified with methanol under acidic conditions to form methyl pyridine-3-carboxylate.
Reduction: The ester is reduced to 3-pyridinemethanol.
Chlorination: Finally, 3-pyridinemethanol reacts with thionyl chloride to produce 3-(chloromethyl)pyridine hydrochloride.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of industrial-grade reagents to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(Chloromethyl)picolinonitrile hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.
Major Products
Nucleophilic Substitution: Produces substituted picolinonitriles.
Oxidation: Yields oxidized derivatives such as carboxylic acids.
Reduction: Forms primary amines.
科学研究应用
3-(Chloromethyl)picolinonitrile hydrochloride has several applications in scientific research:
作用机制
The mechanism of action of 3-(Chloromethyl)picolinonitrile hydrochloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution reactions. The nitrile group can also undergo reduction or hydrolysis, leading to the formation of amines or carboxylic acids, respectively .
相似化合物的比较
Similar Compounds
3-(Chloromethyl)pyridine hydrochloride: Similar structure but lacks the nitrile group.
3-Chloro-5-(chloromethyl)picolinonitrile: Contains an additional chlorine atom on the pyridine ring.
3-(Hydroxymethyl)picolinonitrile: The chloromethyl group is replaced with a hydroxymethyl group.
Uniqueness
3-(Chloromethyl)picolinonitrile hydrochloride is unique due to the presence of both chloromethyl and nitrile groups, which provide distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to be used in a wide range of applications, from organic synthesis to biological studies.
属性
分子式 |
C7H6Cl2N2 |
|---|---|
分子量 |
189.04 g/mol |
IUPAC 名称 |
3-(chloromethyl)pyridine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C7H5ClN2.ClH/c8-4-6-2-1-3-10-7(6)5-9;/h1-3H,4H2;1H |
InChI 键 |
MPDMIGDZYAODPY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)C#N)CCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13661656.png)
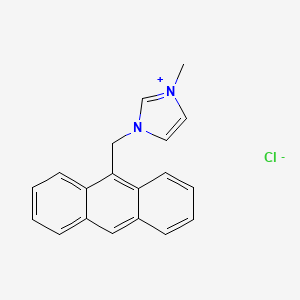
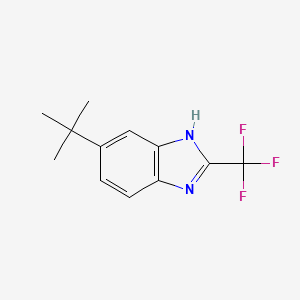
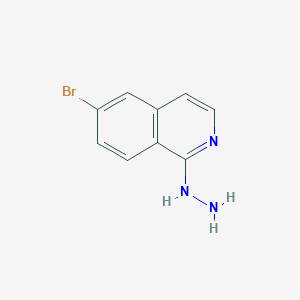
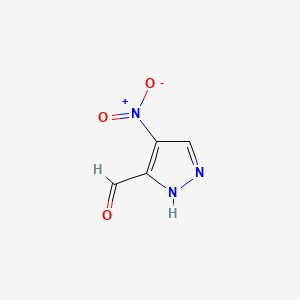

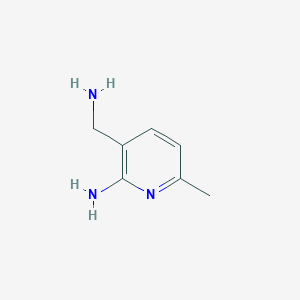
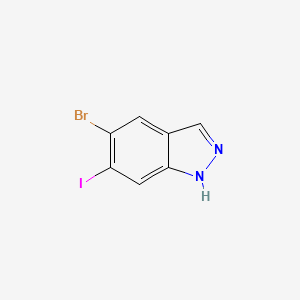
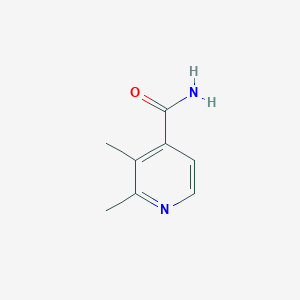
![3-[4-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B13661731.png)
![7-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13661738.png)
